molecular formula C8H9IN4 B2761160 (2Z)-2-(2-iodobenzylidene)hydrazinecarboximidamide CAS No. 332394-62-4

(2Z)-2-(2-iodobenzylidene)hydrazinecarboximidamide

Cat. No.: B2761160
CAS No.: 332394-62-4
M. Wt: 288.092
InChI Key: HRCAINIXIYUXCY-XGICHPGQSA-N
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Description

(2Z)-2-(2-Iodobenzylzoene)hydrazinecarboximidamide is a hydrazinecarboximidamide derivative characterized by a 2-iodobenzylidene substituent. The Z-configuration of the imine bond (N=CH) is critical for its stereochemical and electronic properties. This compound belongs to a broader class of hydrazine derivatives known for their diverse biological activities, including antimicrobial, antitumor, and enzyme inhibitory effects . The iodine atom at the benzylidene position introduces steric bulk and electron-withdrawing effects, which may influence its reactivity, solubility, and interactions with biological targets.

Properties

IUPAC Name

2-[(Z)-(2-iodophenyl)methylideneamino]guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IN4/c9-7-4-2-1-3-6(7)5-12-13-8(10)11/h1-5H,(H4,10,11,13)/b12-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRCAINIXIYUXCY-XGICHPGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NN=C(N)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\N=C(N)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2Z)-2-(2-iodobenzylidene)hydrazinecarboximidamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, structural properties, and biological activities of this compound, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C9H9I N4
  • Molecular Weight : 292.1 g/mol

Synthesis

The synthesis of this compound typically involves the condensation reaction of hydrazine derivatives with appropriate aldehydes. The general reaction scheme can be illustrated as follows:

Hydrazine derivative+AldehydeAcylhydrazone\text{Hydrazine derivative}+\text{Aldehyde}\rightarrow \text{Acylhydrazone}

This method has been shown to yield various derivatives with differing biological activities based on the substituents used.

Antimicrobial Activity

Recent studies have indicated that compounds within the acylhydrazone class, including this compound, exhibit significant antimicrobial properties. Research has demonstrated that these compounds can effectively inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundMRSA16 µg/mL
Acylhydrazone derivativesE. coli32 µg/mL

The iodine substitution in the phenyl ring has been noted to enhance antibacterial activity, likely due to increased lipophilicity which facilitates cell membrane penetration.

Anticancer Activity

In addition to antimicrobial effects, this compound has shown promise in anticancer studies. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Cell LineIC50 (µM)Reference
HeLa5.0
MCF-77.5

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapy.

The biological activity of this compound is thought to involve multiple pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : It is hypothesized that the compound induces oxidative stress in target cells, leading to apoptosis.
  • Cell Membrane Interaction : Increased lipophilicity due to iodine substitution may enhance membrane permeability, allowing for greater intracellular accumulation.

Case Studies

A study conducted on a series of acylhydrazones including this compound revealed promising results in both antimicrobial and anticancer assays. The study utilized a variety of biological screening methods to assess efficacy against resistant strains and cancer cell lines, confirming the compound's potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Hydrazinecarboximidamide derivatives differ primarily in their substituents and stereochemistry. Below is a comparison with key analogs:

Compound Name (Structure) Key Substituents Melting Point (°C) IR/NMR Features References
(2Z)-2-(2-Iodobenzylidene)hydrazinecarboximidamide 2-Iodo (C6H4I) Not reported Expected: C-I stretch (500–600 cm⁻¹), N=CH δ ~8.3 ppm (¹H-NMR) N/A
Compound 30 (N-sulfonyl derivative) 6-Chloro, SCH2, OCH2O 211–213 C=O (1672 cm⁻¹), SO2 (1360 cm⁻¹), N=CH δ 7.65 ppm
(Z)-2-((1-(Phenylsulfonyl)indole) derivative Trifluoromethyl (CF3) Not reported MIC 2 μg/mL (MRSA/VRE), C-F stretch (1100–1200 cm⁻¹)
(E)-2-(Benzo[d]thiazol-2-yl) derivative Methoxy (OCH3), thiazole ring 196–202 (analog) C=N (1596 cm⁻¹), aromatic protons δ 6.70–7.90 ppm

Key Observations :

  • Steric Effects : The bulky iodine substituent in the target compound may reduce solubility compared to smaller substituents like Cl or CH3 .
  • Spectroscopy : The iodine atom induces distinct downfield shifts in adjacent aromatic protons (δ 8.3–8.8 ppm in analogs) compared to CH3 or Cl substituents (δ 7.2–7.9 ppm) .

Key Observations :

  • Antibacterial Activity : CF3 and F substituents yield potent activity (MIC 2 μg/mL) against Gram-positive bacteria by targeting FtsZ or GTPase . The iodine analog may exhibit similar potency if it engages analogous targets.
  • Antitumor Activity : Methoxy and thiazole substituents improve antiproliferative effects, suggesting that the iodine group’s hydrophobicity could enhance tumor cell penetration .

Key Observations :

  • Reaction Efficiency : Electron-deficient aldehydes (e.g., 2-iodobenzaldehyde) may require longer reaction times due to reduced nucleophilicity .

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